molecular formula C17H11N3O3 B12670690 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate CAS No. 94213-40-8

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate

Cat. No.: B12670690
CAS No.: 94213-40-8
M. Wt: 305.29 g/mol
InChI Key: RFDDEHIGNVULBM-UHFFFAOYSA-N
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Description

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is a chemical compound with the molecular formula C17H11N3O3. It is an aromatic diisocyanate, characterized by the presence of two isocyanate groups (-N=C=O) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethane polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene (COCl2) to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate product. The general reaction scheme can be represented as follows:

[ \text{Ar-NH2} + \text{COCl2} \rightarrow \text{Ar-NCO} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of diisocyanates often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product. The process also includes steps for the purification and stabilization of the diisocyanate to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes under mild conditions.

    Amines: React with isocyanates to form ureas, often requiring catalysts to enhance reaction rates.

    Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed from the polymerization with polyols.

Scientific Research Applications

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various polymers and materials.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in other molecules, facilitating the formation of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Methylene diphenyl diisocyanate (MDI): Another aromatic diisocyanate used in polyurethane production.

    Toluene diisocyanate (TDI): Commonly used in the manufacture of flexible polyurethane foams.

    Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives.

Uniqueness

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of methyl groups, which can influence its reactivity and the properties of the resulting polymers. This compound offers distinct advantages in terms of the mechanical and thermal properties of the materials produced from it.

Properties

CAS No.

94213-40-8

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2,4-diisocyanato-1-[(3-isocyanato-4-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-2-3-13(7-16(12)19-10-22)6-14-4-5-15(18-9-21)8-17(14)20-11-23/h2-5,7-8H,6H2,1H3

InChI Key

RFDDEHIGNVULBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=C(C=C2)N=C=O)N=C=O)N=C=O

Origin of Product

United States

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